2-Methyl-1,3-benzoxazole-6-sulfonyl chloride physical properties
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride physical properties
[1][2][3]
Executive Summary
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride (CAS 52206-51-6) is a specialized heterocyclic building block widely utilized in medicinal chemistry and drug discovery.[1][2] As a sulfonyl chloride derivative of the benzoxazole core, it serves as a critical electrophile for introducing the benzoxazole moiety into target molecules, particularly via sulfonamide formation. This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, reactivity profile, and handling protocols.
Chemical Identity & Structural Analysis
The compound features a benzoxazole fused ring system substituted with a reactive sulfonyl chloride group at the 6-position and a methyl group at the 2-position.[3][4] The 6-position is strategically significant, offering a para-substitution pattern relative to the nitrogen atom of the oxazole ring, which influences its electronic properties and metabolic stability in drug scaffolds.
| Attribute | Detail |
| IUPAC Name | 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride |
| CAS Number | 52206-51-6 |
| Molecular Formula | C₈H₆ClNO₃S |
| Molecular Weight | 231.66 g/mol |
| SMILES | CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)Cl |
| InChI Key | NHBYTQPVOGBVBM-UHFFFAOYSA-N |
Physical & Thermodynamic Properties
The following physical data aggregates experimental observations and high-confidence predicted values for the compound. Due to the high reactivity of the sulfonyl chloride moiety, precise experimental melting points can vary based on purity and hydrolysis extent.
| Property | Value / Description | Note |
| Physical State | Solid | Crystalline powder or solid mass |
| Color | White to pale yellow | Darkens upon decomposition/hydrolysis |
| Melting Point | 90 – 130 °C (Predicted range) | Experimental data not widely standardized; analogs typically melt in this range.[5][6][7] |
| Density | ~1.5 ± 0.1 g/cm³ (Predicted) | High density typical of sulfonated heterocycles |
| Solubility | Soluble in DCM, THF, EtOAc, Acetone | Reacts/Decomposes in Water and Alcohols |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 4 | (N, O, and sulfonyl oxygens) |
| LogP | ~2.06 (Predicted) | Moderate lipophilicity |
Synthesis & Manufacturing Workflow
The synthesis of 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride is typically achieved via a two-stage process: the formation of the benzoxazole core followed by regioselective chlorosulfonation.
Step 1: Benzoxazole Ring Formation
Precursors: 2-Aminophenol and Acetic Anhydride (or Acetyl Chloride). Mechanism: Cyclocondensation. Protocol: 2-Aminophenol is heated with acetic anhydride. The amino group is acetylated first, followed by acid-catalyzed cyclization to close the oxazole ring, yielding 2-methyl-1,3-benzoxazole.
Step 2: Regioselective Chlorosulfonation
Reagent: Chlorosulfonic acid (
-
Cool chlorosulfonic acid (excess, ~5-10 eq) to 0°C.
-
Slowly add 2-methyl-1,3-benzoxazole to control exotherm.
-
Heat the mixture to 60–100°C to drive the reaction to completion.
-
Quench the reaction mixture carefully onto crushed ice.
-
Filter the precipitated sulfonyl chloride solid immediately and dry under vacuum.
Figure 1: Synthetic pathway for 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride via cyclization and chlorosulfonation.
Reactivity Profile & Applications
The sulfonyl chloride group is a potent electrophile, making this compound a versatile intermediate. Its primary utility lies in the synthesis of sulfonamides, a pharmacophore found in numerous antibiotics, diuretics, and enzyme inhibitors.
Key Reactions[1][8]
-
Sulfonamide Formation (Aminolysis): Reacts with primary or secondary amines in the presence of a base (e.g., Pyridine, TEA, DIPEA) to form stable sulfonamides.
-
Hydrolysis: Rapidly converts to the corresponding sulfonic acid (
) in the presence of water or moisture. This is an irreversible degradation pathway. -
Esterification: Reacts with alcohols to form sulfonate esters (
), though this is less common than amide formation in medicinal chemistry.
Figure 2: Primary reactivity pathways. Sulfonamide formation is the desired synthetic route; hydrolysis is a degradation risk.
Handling, Storage & Safety
Due to its corrosive nature and sensitivity to moisture, strict adherence to safety protocols is required.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis.
-
Container: Tightly sealed, moisture-proof vials. Desiccants are recommended in the secondary container.
Safety Hazards (GHS Classification)
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
-
EUH014: Reacts violently with water (for bulk quantities).
Emergency Protocols[5][6][7]
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious amounts of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Consult an ophthalmologist immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329797695, 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride. Retrieved January 28, 2026, from [Link]
-
Fisher Scientific (2023). Safety Data Sheet: Sulfonyl Chlorides. Retrieved January 28, 2026, from [Link]
Sources
- 1. 1183262-68-1|2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. US7795297B2 - Indole compounds, method of preparing them and uses thereof - Google Patents [patents.google.com]
- 4. US7795297B2 - Indole compounds, method of preparing them and uses thereof - Google Patents [patents.google.com]
- 5. 7112-02-9,N-(2-hydroxyethyl)octanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1211444-25-5,3-(cyclopropylamino)propan-1-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 1154944-02-1,2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
